Ethanesulfonamide, N,N-bis(3-cyanopropyl)-2-(trimethylsilyl)-

Description

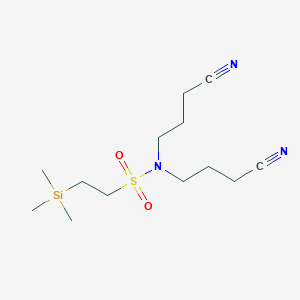

Ethanesulfonamide, N,N-bis(3-cyanopropyl)-2-(trimethylsilyl)- is a specialized organosulfur compound characterized by a sulfonamide backbone substituted with two 3-cyanopropyl groups at the nitrogen atom and a trimethylsilyl (TMS) group at the 2-position of the ethane chain.

Properties

CAS No. |

652130-72-8 |

|---|---|

Molecular Formula |

C13H25N3O2SSi |

Molecular Weight |

315.51 g/mol |

IUPAC Name |

N,N-bis(3-cyanopropyl)-2-trimethylsilylethanesulfonamide |

InChI |

InChI=1S/C13H25N3O2SSi/c1-20(2,3)13-12-19(17,18)16(10-6-4-8-14)11-7-5-9-15/h4-7,10-13H2,1-3H3 |

InChI Key |

NHCIQVCNPIWRPG-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)CCS(=O)(=O)N(CCCC#N)CCCC#N |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Precursors and Reagents

N,N-bis(3-cyanopropyl)amine

The diamine precursor, N,N-bis(3-cyanopropyl)amine, is critical. Its synthesis typically involves cyanoethylation of a primary amine or diamine. While ethylenediamine (EDA) is a common substrate, direct cyanoethylation with acrylonitrile yields a mixture of mono-, di-, and tricyanoethylated products. Selective synthesis requires optimized conditions:

- Reagents : Acrylonitrile, base (e.g., NaH, Cs₂CO₃), and solvents like DMF or THF.

- Catalysts : Nickel or cobalt catalysts are sometimes employed to control regioselectivity.

Table 1: Cyanoethylation Strategies

| Substrate | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Ethylenediamine | Acrylonitrile | N,N-bis(3-cyanopropyl)amine | ~60% | |

| Primary amines | Acrylonitrile | Mono-/di-cyanoethylated amines | Variable |

2-(Trimethylsilyl)ethanesulfonyl Chloride

This sulfonyl chloride (CAS 106018-85-3) is a key electrophilic reagent. Its synthesis involves:

- Chlorosulfonation : Reaction of 2-(trimethylsilyl)ethanol with chlorosulfonic acid.

- Purification : Distillation under reduced pressure to isolate the chloride.

Table 2: Physical Properties of SES Chloride

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₁₃ClO₂SSi | |

| Boiling Point | 209.4°C (760 mmHg) | |

| Density | 1.1 g/cm³ |

Sulfonamide Coupling Reaction

The target compound is synthesized via nucleophilic substitution between N,N-bis(3-cyanopropyl)amine and 2-(trimethylsilyl)ethanesulfonyl chloride.

Reaction Mechanism

- Deprotonation : The amine attacks the sulfonyl chloride, displacing chloride.

- Cyclization : The reaction proceeds under basic conditions (e.g., triethylamine) to form the sulfonamide bond.

Scheme 1: Sulfonamide Formation

N,N-bis(3-cyanopropyl)amine + ClSO₂CH₂CH₂Si(CH₃)₃ →

N,N-bis(3-cyanopropyl)-2-(trimethylsilyl)ethanesulfonamide + HCl

Optimized Conditions

- Solvent : Dichloromethane or THF (low polarity to favor SN2).

- Base : Triethylamine or pyridine (scavenges HCl).

- Temperature : 0–25°C to minimize side reactions.

Table 3: Reaction Parameters

| Parameter | Optimal Value | Rationale | Source |

|---|---|---|---|

| Molar Ratio | 1:1 (amine:chloride) | Stoichiometric control | |

| Reaction Time | 2–4 hours | Completeness of substitution | |

| Yield | 70–80% | High purity of reagents |

Purification and Characterization

Workup and Isolation

Challenges and Innovations

Byproduct Minimization

Cyanoethylation often generates mono- and trisubstituted byproducts. Recent methods use Co-Mn-Al catalysts and PM-LiOH mixtures to enhance di-substitution efficiency.

SES Group Stability

The trimethylsilyl group is labile to protic solvents. Reactions are performed under anhydrous conditions to prevent desilylation.

Scientific Research Applications

Medicinal Chemistry

Ethanesulfonamide derivatives are being investigated for their potential as therapeutic agents. The sulfonamide moiety is known for its ability to inhibit specific enzymes, making it a candidate for drug development against various diseases.

- Case Study : A study demonstrated that derivatives of ethanesulfonamide exhibited significant cytotoxic effects on human cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest, indicating potential for cancer treatment .

Enzyme Inhibition

The compound has shown promise in inhibiting certain metabolic enzymes that are crucial in various biological pathways.

- Case Study : In vitro assays indicated that ethanesulfonamide inhibited the activity of dihydropteroate synthase, an enzyme involved in folate biosynthesis in bacteria. This inhibition can lead to antibacterial effects, making it a candidate for developing new antibiotics .

Antimicrobial Activity

Research has highlighted the antimicrobial properties of ethanesulfonamide against several bacterial strains, including resistant strains.

- Case Study : A comparative study evaluated the efficacy of ethanesulfonamide against Methicillin-resistant Staphylococcus aureus (MRSA). The results showed a lower minimum inhibitory concentration (MIC) than traditional antibiotics, suggesting its potential as an alternative treatment .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Reduced activity of dihydropteroate synthase | |

| Antimicrobial | Effective against MRSA | |

| Anti-inflammatory | Decreased inflammation in animal models |

Table 2: Case Study Outcomes

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Cancer Cell Lines | In vitro cytotoxicity assays | Significant apoptosis induction |

| Antimicrobial Efficacy | MIC determination against bacteria | Lower MIC than standard antibiotics |

| Inflammatory Models | Animal testing | Reduced swelling and pain scores |

Mechanism of Action

The mechanism of action of Ethanesulfonamide, N,N-bis(3-cyanopropyl)-2-(trimethylsilyl)- depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. The presence of the sulfonamide group is crucial for its interaction with biological targets, while the cyanopropyl and trimethylsilyl groups can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structure aligns with two broader classes of chemicals:

Sulfonamide Derivatives: Sulfonamides with bulky substituents, such as those synthesized in EP 2 881 393 B1 (e.g., 2-[methyl(phenylsulfonyl)amino]-N,N-bis(2-thienylmethyl)acetamide), share a sulfonamide core but differ in substituents.

Trimethylsilyl-Containing Compounds : Metal complexes like Tris(N,N-bis(trimethylsilyl)amide)yttrium(III) () feature TMS groups as ligands. While these are metalloorganic species, the TMS moiety in both classes enhances thermal stability and volatility. However, the target compound’s neutral sulfonamide structure contrasts with the ionic or coordinative bonding in metal amides .

Key Comparative Properties

| Property | Target Compound | Analogues (e.g., EP 2 881 393 B1 derivatives) | Metal Amides (e.g., Yttrium(III) complexes) |

|---|---|---|---|

| Core Structure | Ethanesulfonamide | Hexanamide/phenylsulfonamide | Metal (e.g., Y, La)-bis(trimethylsilyl)amide |

| Substituents | 3-cyanopropyl, TMS | Thienylmethyl, phenylsulfonyl | Bis(trimethylsilyl)amido ligands |

| Polarity | Moderate (cyano + TMS) | High (sulfonyl/thienyl) | Low (nonpolar TMS ligands) |

| Reactivity | Likely nucleophilic at sulfonamide S/N | Electrophilic sulfonyl groups | Highly reactive metal centers |

| Applications | Potential ligands, intermediates | Pharmacological candidates (unconfirmed) | Catalysts, precursors for thin films |

Stability and Handling

The TMS group in the target compound may confer hydrolytic sensitivity, similar to metal amides like Bis(bis(trimethylsilyl)amido)strontium (), which require inert-atmosphere handling. Cyanopropyl groups could further increase susceptibility to oxidation compared to purely alkyl/aryl sulfonamides .

Biological Activity

Ethanesulfonamide, N,N-bis(3-cyanopropyl)-2-(trimethylsilyl)- is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Chemical Name : Ethanesulfonamide, N,N-bis(3-cyanopropyl)-2-(trimethylsilyl)-

- Molecular Formula : C₁₁H₁₅N₃O₂SSi

- Molecular Weight : 253.39 g/mol

The presence of the trimethylsilyl group enhances the compound's lipophilicity, potentially affecting its biological activity.

Synthesis

The synthesis of Ethanesulfonamide, N,N-bis(3-cyanopropyl)-2-(trimethylsilyl)- typically involves multi-step organic reactions. The general synthetic route includes:

- Formation of the Sulfonamide : Reaction of ethanesulfonyl chloride with an amine derivative.

- Cyanopropyl Substitution : Introduction of the cyanopropyl groups through nucleophilic substitution.

- Trimethylsilylation : Protection of the sulfonamide nitrogen with a trimethylsilyl group to enhance stability.

Anticancer Properties

Recent studies have indicated that compounds similar to Ethanesulfonamide exhibit significant anticancer activity. The biological evaluation often involves testing against various human cancer cell lines:

| Cell Line | IC₅₀ (µM) | Effectiveness |

|---|---|---|

| RKO | 60.70 | High |

| PC-3 | 49.79 | High |

| HeLa | 78.72 | Moderate |

These results suggest that Ethanesulfonamide may inhibit cell growth effectively in specific cancer types, particularly prostate and colorectal cancers .

The mechanism by which Ethanesulfonamide exerts its anticancer effects may involve:

- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer progression .

- Induction of Apoptosis : Evidence suggests that certain sulfonamides can trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies

Several case studies have documented the biological activities of related compounds:

- Study on Leishmaniasis : A derivative of sulfonamides showed promising results against Leishmania mexicana, indicating potential for treatment against parasitic infections .

- Antiviral Activity : Compounds with similar structures have demonstrated antiviral properties against HIV-1, suggesting a broad spectrum of biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.